molecular formula C4H11ClFNO B15310943 (2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride

(2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride

Cat. No.: B15310943
M. Wt: 143.59 g/mol
InChI Key: HDBDMRBNDCTOQS-PGMHMLKASA-N
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Description

(2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a methoxy group, and an amine group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable precursor, followed by the introduction of the methoxy group and the amine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield different fluorinated or methoxylated compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methyl-3-phenylpropanoic acid: Another compound with a similar structure but different functional groups.

    (2S,4S)-4-hydroxyproline: A compound with similar stereochemistry but different functional groups.

Uniqueness

(2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to similar compounds

Properties

Molecular Formula

C4H11ClFNO

Molecular Weight

143.59 g/mol

IUPAC Name

(2S)-1-fluoro-3-methoxypropan-2-amine;hydrochloride

InChI

InChI=1S/C4H10FNO.ClH/c1-7-3-4(6)2-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1

InChI Key

HDBDMRBNDCTOQS-PGMHMLKASA-N

Isomeric SMILES

COC[C@@H](CF)N.Cl

Canonical SMILES

COCC(CF)N.Cl

Origin of Product

United States

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